molecular formula C17H17NO2 B13869088 5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one

5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B13869088
M. Wt: 267.32 g/mol
InChI Key: GPUGLHBBKWOHEY-UHFFFAOYSA-N
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Description

5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a phenylethoxy group attached to the isoquinoline core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one typically involves the reaction of 2-phenylethanol with isoquinoline derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.

Scientific Research Applications

5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C17H17NO2/c19-17-15-7-4-8-16(14(15)9-11-18-17)20-12-10-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,18,19)

InChI Key

GPUGLHBBKWOHEY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCCC3=CC=CC=C3

Origin of Product

United States

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